molecular formula C9H19NOS B13016458 1-((2,2-Dimethylthietan-3-yl)amino)-2-methylpropan-2-ol

1-((2,2-Dimethylthietan-3-yl)amino)-2-methylpropan-2-ol

Cat. No.: B13016458
M. Wt: 189.32 g/mol
InChI Key: YNIAIDRNYBQTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2,2-Dimethylthietan-3-yl)amino)-2-methylpropan-2-ol is a chemical compound characterized by its unique structure, which includes a thietane ring and a tertiary alcohol group

Preparation Methods

The synthesis of 1-((2,2-Dimethylthietan-3-yl)amino)-2-methylpropan-2-ol typically involves the reaction of 2,2-dimethylthietane with appropriate amines and alcohols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

1-((2,2-Dimethylthietan-3-yl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-((2,2-Dimethylthietan-3-yl)amino)-2-methylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2,2-Dimethylthietan-3-yl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The thietane ring and the tertiary alcohol group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-((2,2-Dimethylthietan-3-yl)amino)-2-methylpropan-2-ol can be compared with other sulfur-containing heterocycles such as thiiranes and oxetanes . While thiiranes and oxetanes also possess three- and four-membered rings, respectively, the presence of the dimethylthietane ring in this compound provides unique steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic and research applications.

Similar Compounds

    Thiiranes: Three-membered sulfur-containing rings.

    Oxetanes: Four-membered oxygen-containing rings.

    Aziridines: Three-membered nitrogen-containing rings.

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

1-[(2,2-dimethylthietan-3-yl)amino]-2-methylpropan-2-ol

InChI

InChI=1S/C9H19NOS/c1-8(2,11)6-10-7-5-12-9(7,3)4/h7,10-11H,5-6H2,1-4H3

InChI Key

YNIAIDRNYBQTBF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NCC(C)(C)O)C

Origin of Product

United States

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